molecular formula C10H8FNO2 B556483 6-Fluoroindole-3-acetic acid CAS No. 443-75-4

6-Fluoroindole-3-acetic acid

Cat. No.: B556483
CAS No.: 443-75-4
M. Wt: 193,18 g/mole
InChI Key: OOEZASHYQRURRT-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. The compound has a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the indole ring, which can significantly alter its chemical and biological properties.

Mechanism of Action

Target of Action

6-Fluoroindole-3-acetic acid (6-FI) is a derivative of indole-3-acetic acid (IAA), a major plant hormone . IAA affects many cellular processes in plants, bacteria, yeast, and human cells .

Mode of Action

It has been demonstrated that iaa interacts with dna, leading to dna conformational changes . It is plausible that 6-FI, as a derivative of IAA, may interact with DNA in a similar manner. In addition, 6-FI has been shown to inhibit tryptophan-dependent IAA biosynthesis both in vitro and in vivo .

Biochemical Pathways

IAA biosynthesis in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . As an inhibitor of tryptophan-dependent IAA biosynthesis, 6-FI likely affects these pathways . The affected pathways may include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It is known to be a solid compound, soluble in ethanol . Its molecular weight is 193.17 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It has been observed that treatment with 6-fi can cause severe developmental defects or growth retardation in arabidopsis thaliana seedlings, correlated with significant downregulation of de novo synthesized iaa levels .

Action Environment

The action of 6-FI, like many other compounds, can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroindole-3-acetic acid typically involves multi-step reactions. One common method includes the following steps :

    Step 1.1: Treatment of the starting material with n-butyllithium in tetrahydrofuran at 0°C.

    Step 1.2: Reaction with zinc chloride.

    Step 2.1: Treatment with aqueous sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroindole-3-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-Fluoroindole-3-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on plant growth and development, given its structural similarity to indole-3-acetic acid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: The parent compound, widely known for its role as a plant hormone.

    5-Fluoroindole-3-acetic acid: Another fluorinated derivative with potentially different biological activities.

    Indole-3-butyric acid: A related compound used as a rooting hormone in plant propagation.

Uniqueness

6-Fluoroindole-3-acetic acid is unique due to the presence of the fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEZASHYQRURRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379063
Record name 6-Fluoroindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-75-4
Record name 6-Fluoroindole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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